molecular formula C7H5BrN2O B1524604 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190310-05-4

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

カタログ番号: B1524604
CAS番号: 1190310-05-4
分子量: 213.03 g/mol
InChIキー: HLDRAXFKUNZCDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-nitropyridine with ethyl acetoacetate under basic conditions, followed by reduction and cyclization to form the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

科学的研究の応用

Inhibition of SGK-1 Kinase

One of the prominent applications of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various renal and cardiovascular diseases. Inhibiting this kinase can potentially regulate electrolyte balance and cell proliferation, making it a candidate for treating conditions such as chronic renal disease and congestive heart failure. The compound's efficacy in modulating SGK-1 activity suggests it could be developed into a therapeutic agent for these disorders .

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antitumor properties. Specifically, this compound has been studied for its cytotoxic effects on various cancer cell lines. It has shown moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells. This selectivity is crucial for developing cancer therapies that minimize side effects on healthy tissues .

Antimycobacterial Activity

The compound has also been explored for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research findings indicate that certain derivatives can inhibit the InhA enzyme, which is essential for mycobacterial cell wall synthesis. This inhibition can lead to reduced bacterial viability, positioning this compound as a potential candidate in tuberculosis treatment protocols .

Interaction with Biological Targets

The effectiveness of this compound can be attributed to its ability to interact with specific biological targets. For instance, the inhibition of SGK-1 kinase activity involves binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity that contributes to disease processes in renal and cardiovascular systems .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives is essential for optimizing their pharmacological profiles. Modifications at various positions on the pyrrole ring can enhance biological activity or selectivity for specific targets. Ongoing SAR studies aim to identify more potent analogs with improved therapeutic indices for clinical applications .

Summary Table of Applications

Application AreaMechanism/ActionPotential Benefits
SGK-1 Kinase InhibitionModulation of electrolyte balance and cell proliferationTreatment of renal and cardiovascular diseases
Antitumor ActivityCytotoxic effects on cancer cell linesSelective targeting reduces side effects
Antidiabetic ActivityEnhances insulin sensitivityPotential management of diabetes
AntimycobacterialInhibition of InhA enzymeEffective against Mycobacterium tuberculosis

作用機序

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

類似化合物との比較

Chemical Identity :

  • Molecular Formula : C₇H₅BrN₂O
  • Molecular Weight : 213.03 g/mol
  • CAS No.: 1190310-05-4
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) to maintain stability .
  • Hazard Profile : Classified with H302 (harmful if swallowed) and precautionary measures (P264, P270, etc.) .

This brominated pyrrolopyridine derivative features a hydroxyl group at position 6 and bromine at position 3. Its structure serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic scaffolds .

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights key structural analogs, emphasizing differences in functional groups, molecular weights, and applications:

Compound Name Molecular Formula CAS No. Key Substituents Molecular Weight Applications/Notes References
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol C₇H₅BrN₂O 1190310-05-4 Br (C4), -OH (C6) 213.03 Kinase inhibitor intermediate
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine C₇H₆BrN₃ 1190321-04-0 Br (C3), -NH₂ (C5) 229.06 Potential bioactive amine derivative
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 1222175-20-3 Br (C5), -COOH (C2) 259.04 Enhanced solubility for drug formulation
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine C₆H₇BrN₂O 943323-55-5 Br (C4), -NH₂ (C6) 215.04 Amine-directed cross-coupling reactions
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol C₇H₅ClN₂O 1379360-58-3 Cl (C4), -OH (C6) 168.58 Halogen-swapped analog for reactivity studies
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅BrN₂O₂ 1190321-81-3 Br (C4), -COOH (C6) 259.04 Chelating agent or metal-binding scaffold

Reactivity and Functional Group Influence

  • Bromine Position : The electrophilic bromine at position 4 in the parent compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl/heteroaryl substitutions . In contrast, 3-bromo and 5-bromo analogs exhibit distinct regioselectivity in nucleophilic substitutions.
  • Hydroxyl vs. Amine Groups : The -OH group at C6 in the parent compound enhances hydrogen-bonding capacity, critical for target binding in kinase inhibitors . Replacing -OH with -NH₂ (as in 4-bromo-6-amine) increases basicity, altering solubility and interaction profiles .
  • Carboxylic Acid Derivatives : The 5-bromo-2-carboxylic acid analog (C₈H₅BrN₂O₂) offers improved aqueous solubility, making it suitable for ionic interactions in drug formulations .

Halogen Substitution Effects

  • Chlorine vs. Bromine : The 4-chloro analog (CAS 1379360-58-3) has a lower molecular weight and reduced steric bulk compared to the brominated parent compound. Chlorine’s weaker electronegativity may decrease reactivity in cross-coupling reactions but improve metabolic stability .
  • Multi-Halogenated Derivatives : lists compounds like 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 171879-99-5), where multiple halogens enable sequential functionalization for diverse pharmacophore design .

生物活性

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN2O. Its structure features a bromine atom that can significantly influence its reactivity and biological interactions. The presence of the pyrrole and pyridine rings contributes to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values around 15 µM. The proposed mechanism involves induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells.

Neuroprotective Effects

Recent investigations highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce neuronal apoptosis and inflammation in models of Alzheimer's disease by modulating pathways associated with oxidative stress.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors in the nervous system, contributing to its neuroprotective effects.
  • Oxidative Stress Regulation : By modulating oxidative stress levels, it influences cellular survival pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives .

Study 2: Cancer Cell Line Inhibition

A comprehensive study assessed the cytotoxic effects of various pyrrolo compounds on cancer cell lines. This compound was highlighted for its ability to induce apoptosis in MCF-7 cells through ROS-mediated pathways .

Study 3: Neuroprotection in Alzheimer's Models

Another significant study investigated the neuroprotective effects of this compound in an Alzheimer's disease model. The findings suggested that it could effectively reduce amyloid-beta-induced neurotoxicity by enhancing antioxidant defenses .

Data Summary

Activity TypeModel/Cell LineIC50/MIC (µM)Mechanism of Action
AntimicrobialVarious Bacteria10 - 50Inhibition of cell wall synthesis
AnticancerHeLa, MCF-7~15Induction of apoptosis via ROS
NeuroprotectiveNeuronal ModelsN/AModulation of oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, and how are the products characterized?

The synthesis typically involves bromination of the pyrrolopyridine core followed by hydroxylation. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity at the 4-position, while hydroxylation at the 6-position may involve hydrolysis or oxidation steps . Characterization relies on:

  • 1H/13C NMR : To confirm substitution patterns and aromaticity (e.g., distinct shifts for bromine and hydroxyl groups).
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ with expected Br isotope ratios) .
  • Melting Points : Used to assess purity, though decomposition may occur for thermally unstable derivatives .

Q. What spectroscopic methods are critical for verifying the structure of brominated pyrrolopyridines?

  • NMR Analysis :
    • 1H NMR : Identifies proton environments near bromine (e.g., deshielding effects) and hydroxyl protons (broad singlet at ~5-6 ppm).
    • 13C NMR : Confirms bromine-induced carbon shifts (e.g., C-Br typically ~90-110 ppm) .
  • HRMS : Ensures accurate mass matching (e.g., C₈H₆BrN₂O₂ requires m/z 256.9584 for [M+H]+) .
  • IR Spectroscopy : Detects O-H stretches (~3200-3500 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. How are intermediates purified during multi-step syntheses of halogenated pyrrolopyridines?

  • Recrystallization : Methanol or ethanol is often used for thermally stable derivatives (e.g., 6-benzoyl-5-phenyl derivatives recrystallized from methanol) .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates brominated intermediates from unreacted starting materials .
  • TLC Monitoring : Essential for tracking reaction progress (e.g., Rf values adjusted for polarity changes due to bromine/hydroxyl groups) .

Advanced Research Questions

Q. How does the choice of brominating agents influence regioselectivity in pyrrolopyridine functionalization?

  • NBS vs. Br₂ : NBS offers milder conditions, reducing side reactions (e.g., over-bromination), while Br₂ may require strict temperature control to avoid di-substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions (e.g., 4-position) .
  • Case Study : Bromination of 1H-pyrrolo[2,3-b]pyridine with NBS in DMF yields >80% 4-bromo derivative, whereas Br₂ in acetic acid leads to 3,4-dibromo byproducts .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved to confirm structural integrity?

  • Variable Temperature NMR : Resolves broadening caused by tautomerism (e.g., hydroxyl protons exchanging with solvent) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between positional isomers (e.g., 4-bromo vs. 5-bromo derivatives) .
  • X-ray Crystallography : Definitive proof for ambiguous cases (e.g., confirming the hydroxyl group’s position in crystalline derivatives) .

Q. What strategies minimize byproducts during multi-component reactions involving pyrrolopyridines?

  • Sequential Reaction Control : Isolate intermediates (e.g., brominated precursors) before introducing hydroxyl groups to avoid cross-reactivity .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) to enhance alkylation efficiency (e.g., 99% yield in N1-benzylation of 5-bromo-pyrrolopyridine) .
  • Temperature Gradients : Lower temperatures (~0°C) during bromination reduce dimerization, while higher temperatures (150°C) accelerate cyclization steps .

Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, with reactivity enhanced by electron-withdrawing hydroxyl groups (meta-directing effects).
  • Pd Catalysts : Pd(PPh₃)₄ in toluene/water at 80°C efficiently couples aryl boronic acids to the 4-position .
  • Competing Pathways : Hydroxyl groups may require protection (e.g., silylation) to prevent oxidation during coupling .

特性

IUPAC Name

4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDRAXFKUNZCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696622
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-05-4
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。